4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide
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Overview
Description
4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide is a complex organic compound that features a benzamide core linked to an indole moiety through an acetamido bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the 3,5-Dimethoxybenzyl Group: This step involves the alkylation of the indole nitrogen with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Acetamido Linker: The acetamido linker is introduced by reacting the indole derivative with acetic anhydride.
Coupling with Benzamide: The final step involves the coupling of the acetamido-indole intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the benzamide or indole moieties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or indole nitrogen positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide or indole moieties.
Reduction: Reduced forms of the benzamide or indole moieties.
Substitution: Substituted derivatives at the nitrogen positions.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Biological Studies: It can be used as a probe to study biological pathways involving indole derivatives.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may find use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide would depend on its specific biological target. Generally, compounds with indole and benzamide moieties can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
3,5-Dimethoxybenzyl derivatives: Often explored for their biological activities.
Indole-3-acetamide derivatives: Studied for their plant growth-regulating properties.
Uniqueness
4-(2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)acetamido)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[[2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-21-11-17(12-22(14-21)33-2)15-29-16-19(23-5-3-4-6-24(23)29)13-25(30)28-20-9-7-18(8-10-20)26(27)31/h3-12,14,16H,13,15H2,1-2H3,(H2,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKSFPJFMHENOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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